2,2-Dimethoxy-1-phenylundecan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
143313-54-6 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,2-dimethoxy-1-phenylundecan-1-one |
InChI |
InChI=1S/C19H30O3/c1-4-5-6-7-8-9-13-16-19(21-2,22-3)18(20)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3 |
InChI Key |
ZIVVAUBMRNADRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)C1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethoxy 1 Phenylundecan 1 One and Analogous α Keto Acetals
Strategies for the Construction of the 2,2-Dimethoxy Ketal Moiety
The formation of the α-keto acetal (B89532) functional group can be achieved through several strategic approaches. The most common methods involve either the direct acetalization of an α-dicarbonyl precursor or the construction of the acetal from a halogenated carbonyl compound. These strategies offer flexibility in substrate scope and reaction conditions, catering to the specific requirements of the target molecule.
Acetalization of Precursor α-Diketones
A primary route to α-keto acetals involves the reaction of a precursor 1,2-diketone with an alcohol in the presence of a catalyst. wikipedia.org For the synthesis of 2,2-dimethoxy-1-phenylundecan-1-one, the corresponding precursor would be 1-phenylundecane-1,2-dione. The reaction involves the nucleophilic addition of two equivalents of methanol (B129727) to one of the carbonyl groups. This process is typically equilibrium-driven, and thus requires the removal of water to drive the reaction to completion, often accomplished using a Dean-Stark apparatus or desiccants. wikipedia.org
In unsymmetrical α-diketones, such as 1-phenylundecane-1,2-dione, achieving regioselectivity is a significant challenge. The two carbonyl groups exhibit different reactivities based on their electronic and steric environments. The ketone adjacent to the phenyl group (C1) is part of a benzoyl system, while the other (C2) is an aliphatic ketone.
Generally, aldehydes are more reactive towards acetalization than ketones. In α-diketones, the relative reactivity of the two ketone groups must be considered. The differentiation can be exploited to selectively protect one carbonyl over the other. Factors influencing regioselectivity include the choice of catalyst, reaction conditions, and the inherent electronic properties of the substrate. For instance, methods have been developed for the direct, regioselective, and enantioselective allylation of β-diketones by leveraging their enol forms, a principle that can be extended to the selective protection of diketones. nih.gov In many cases, the less sterically hindered carbonyl group or the more electrophilic one will react preferentially.
The acetalization of dicarbonyl compounds is almost always catalyzed. A wide array of catalysts can be employed, ranging from traditional acid catalysts to more sophisticated metal complexes, which can offer improved selectivity and milder reaction conditions. nih.govmdpi.com
Protic and Lewis Acids: Conventional acid catalysts are widely used for acetal formation. google.com
Protic Acids: Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are effective but can sometimes lead to side reactions, especially with sensitive substrates. nih.govgoogle.com
Lewis Acids: Aprotic Lewis acids offer an alternative, often with higher selectivity. Zirconium tetrachloride (ZrCl₄), for example, is a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Cerium(III) trifluoromethanesulfonate (B1224126) has also been used effectively. organic-chemistry.org
Transition Metal Catalysts: Various transition metal complexes have been developed to catalyze acetalization, often under neutral or very mild conditions.
Cobaloxime: An in-situ generated cobaloxime complex has been shown to be a highly efficient catalyst for the ketalization of carbonyl compounds with polyhydric alcohols under solvent-free conditions. mdpi.com
Palladium: Palladium catalysis provides a mild and efficient method for protecting a broad range of carbonyl groups as acetals and ketals in excellent yields at ambient temperature with very low catalyst loading. organic-chemistry.org
The table below summarizes various catalytic systems used for acetal formation.
| Catalyst Type | Examples | Typical Conditions | Ref. |
| Protic Acids | p-Toluenesulfonic acid (p-TsOH), H₂SO₄, HCl | Heating with water removal | google.com |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) triflate | Mild, ambient temperature | organic-chemistry.org |
| Metal Complexes | Cobaloxime, Palladium complexes | Mild, low catalyst loading | mdpi.comorganic-chemistry.org |
| Other | Iodine (I₂) | Heating in methanol | organic-chemistry.org |
Approaches from Halogenated Carbonyl Compounds
An alternative synthetic route starts with α-halogenated ketones. This approach is valuable as it avoids the direct handling of potentially unstable α-diketone precursors. The synthesis typically involves the nucleophilic substitution of α-halogen atoms with an alkoxide.
While not a widely generalized method, the use of silver ions to promote alcoholysis of α-haloketones is a known strategy. Silver ions can coordinate to the halogen atom, increasing its leaving group ability and facilitating nucleophilic attack by an alcohol. This method can be particularly useful for less reactive substrates. The specific application to α-bromo-α-chloro ketones to generate α-keto acetals is a specialized protocol.
A more common and robust method for preparing α-keto acetals from halogenated precursors is the reaction of α,α-dihaloketones with a sodium alkoxide, such as sodium methoxide (MeONa). nih.govresearchgate.net For the synthesis of this compound, the starting material would be 2,2-dichloro-1-phenylundecan-1-one.
The reaction proceeds via a two-step nucleophilic substitution mechanism. The first methoxide ion displaces one of the chloride ions. The presence of the first methoxy (B1213986) group does not significantly deactivate the carbon from a second substitution, allowing a second equivalent of methoxide to displace the remaining chloride, thus forming the dimethoxy ketal. nih.gov This method is often efficient and high-yielding.
The table below provides examples of this transformation.
| Substrate | Reagent | Product | Yield | Ref. |
| α,α-Dichloroketones | Sodium Methoxide (MeONa) | α-Ketoacetals | Generally Good | nih.gov |
| 2,2-Dichloroacetophenone | Sodium Methoxide (MeONa) | 2,2-Dimethoxyacetophenone | High | nih.gov |
This approach is synthetically valuable as α,α-dihaloketones can often be prepared directly from the parent ketone through α-halogenation reactions using reagents like sulfuryl chloride or N-chlorosuccinimide. organic-chemistry.orglibretexts.org
Conversion of Methyl Ketones and Terminal Alkynes
A common approach to α-keto acetals involves the transformation of readily available methyl ketones and terminal alkynes through oxidative processes. These methods introduce the dialkoxy functionality at the α-position of a carbonyl group or across a triple bond.
An environmentally benign and efficient method for the synthesis of α-keto acetals from terminal alkynes has been developed through the synergistic combination of electrochemical oxidation and organoselenium catalysis. This approach avoids the need for harsh chemical oxidants and proceeds at room temperature. The reaction utilizes a selenium catalyst, which is electrochemically oxidized to a selenium cation. This cation activates the alkyne towards nucleophilic attack by an alcohol, leading to the formation of the α-keto acetal. acs.orgorganic-chemistry.org
The reaction exhibits a broad substrate scope, tolerating a variety of functional groups on the alkyne and accommodating different alcohols. organic-chemistry.org Mechanistic studies suggest the involvement of radical species in the reaction pathway. organic-chemistry.org This method represents a significant advancement in the synthesis of α-keto acetals, offering a greener alternative to traditional oxidation methods. organic-chemistry.org
Table 1: Selected Examples of Electrochemically Synthesized α-Keto Acetals from Terminal Alkynes
| Alkyne Substrate | Alcohol | Product | Yield (%) |
| Phenylacetylene | Methanol | 2,2-Dimethoxy-1-phenylethan-1-one | 85 |
| 4-Methylphenylacetylene | Methanol | 2,2-Dimethoxy-1-(p-tolyl)ethan-1-one | 82 |
| 4-Methoxyphenylacetylene | Methanol | 2,2-Dimethoxy-1-(4-methoxyphenyl)ethan-1-one | 88 |
| 1-Octyne | Methanol | 1,1-Dimethoxyundecan-2-one | 75 |
Data compiled from representative yields in the cited literature.
Another effective strategy for the synthesis of α-keto acetals involves the selenium dioxide-catalyzed reaction of alkyl or aryl methyl ketones with aliphatic alcohols. This method is promoted by p-toluenesulfonic acid (PTSA) and offers a simple, rapid, and practical route to a diverse range of α-ketoacetals. acs.org The reaction proceeds under mild temperature conditions and utilizes readily available starting materials. acs.org
The scope of this reaction is broad, encompassing various substituted aryl methyl ketones and a range of primary and secondary aliphatic alcohols. The methodology has been successfully applied to generate a library of novel α-ketoacetals. acs.org
Table 2: Synthesis of α-Ketoacetals from Methyl Ketones using SeO₂/PTSA
| Ketone Substrate | Alcohol | Product | Yield (%) |
| Acetophenone | Methanol | 2,2-Dimethoxy-1-phenylethan-1-one | 85 |
| 4-Methoxyacetophenone | Ethanol | 2,2-Diethoxy-1-(4-methoxyphenyl)ethan-1-one | 82 |
| 2-Acetylnaphthalene | Propanol | 2,2-Dipropoxy-1-(naphthalen-2-yl)ethan-1-one | 78 |
| Propiophenone | Methanol | 1,1-Dimethoxypropan-2-one | 72 |
Data compiled from representative yields in the cited literature.
Application of Weinreb Amide Chemistry
Weinreb amides (N-methoxy-N-methylamides) are highly useful intermediates in organic synthesis, particularly for the preparation of ketones. Their ability to react with organometallic reagents in a controlled manner, avoiding over-addition, makes them ideal for the synthesis of complex carbonyl compounds, including α-keto acetals.
A general and efficient synthesis of α-ketoacetals can be achieved through the nucleophilic addition of Grignard reagents or organolithium reagents to Weinreb amides derived from α,α-dialkoxyacetic acids. nih.gov This method provides high yields of the desired α-ketoacetals and avoids the formation of tertiary alcohol byproducts that can occur with other ester-based starting materials. nih.govresearchgate.net
The required Weinreb amides are prepared from the corresponding α,α-dimethoxyacetic or α,α-diethoxyacetic acids. nih.govnih.gov A variety of organometallic reagents can be employed, allowing for the introduction of diverse alkyl and aryl groups. nih.gov This strategy has been successfully applied to the synthesis of biologically active molecules, demonstrating its synthetic utility. nih.gov
Table 3: Representative α-Ketoacetals Synthesized via Weinreb Amide Chemistry
| Weinreb Amide | Organometallic Reagent | Product | Yield (%) |
| N,2,2-Trimethoxy-N-methylacetamide | Phenylmagnesium bromide | 2,2-Dimethoxy-1-phenylethan-1-one | 95 |
| N,2,2-Trimethoxy-N-methylacetamide | Benzylmagnesium chloride | 1,1-Dimethoxy-3-phenylpropan-2-one | 88 |
| N,2,2-Trimethoxy-N-methylacetamide | Vinyllithium | 1,1-Dimethoxybut-3-en-2-one | 75 |
| N-Ethoxy-2,2-diethoxy-N-methylacetamide | Phenyllithium | 2,2-Diethoxy-1-phenylethan-1-one | 92 |
Data compiled from representative yields in the cited literature.
Palladium-Catalyzed Asymmetric Intermolecular Hydroalkoxylation of Allenes leading to Acyclic Acetal Derivatives
Transition-metal catalysis offers a powerful tool for the construction of complex organic molecules. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of acetals. A notable example is the asymmetric intermolecular hydroalkoxylation of allenes.
This methodology utilizes a palladium catalyst to facilitate the addition of a phenol pronucleophile to an allene substrate, resulting in the formation of acyclic O,O-acetals. acs.orgnih.gov The reaction proceeds with high yields and can achieve excellent enantioselectivity through the use of chiral ligands. acs.orgnih.govorganic-chemistry.org This approach provides a concise route to chiral acyclic acetals, which are valuable building blocks in asymmetric synthesis. acs.org The scope of the reaction is broad, accommodating a variety of substituted phenols and alkoxyallenes. acs.orgorganic-chemistry.org
Table 4: Enantioselective Synthesis of Acyclic Acetals via Palladium-Catalyzed Hydroalkoxylation
| Allene Substrate | Phenol Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |
| Benzyloxyallene | Phenol | 2-(Benzyloxy)-2-phenoxyethane | 98 | 93 |
| Methoxyallene | 4-Bromophenol | 1-(4-Bromophenoxy)-1-methoxyethane | 91 | 92 |
| Octyloxyallene | Phenol | 1-Octyloxy-1-phenoxyethane | 83 | 90 |
Data compiled from representative yields and enantioselectivities in the cited literature.
Strategies for the Assembly of the Undecane (B72203) and Phenyl Moieties
The synthesis of the target molecule, this compound, requires the strategic assembly of its key components: the phenyl group, the keto-acetal core, and the undecane chain. The methodologies described above provide direct pathways to achieve this assembly.
A plausible and highly efficient approach would be the application of Weinreb amide chemistry (as detailed in section 2.1.4.1). In this strategy, the undecane moiety can be introduced via a nucleophilic organometallic reagent. Specifically, the reaction of N,2,2-trimethoxy-N-methylacetamide with undecylmagnesium bromide or undecyllithium would directly yield this compound. This method is advantageous due to its high yield and chemoselectivity, avoiding over-addition and the formation of byproducts.
Alternatively, the selenium dioxide-catalyzed etherification of a suitable methyl ketone (as described in section 2.1.3.2) could be employed. This would involve the synthesis of 1-phenylundecan-1-one as a precursor. The subsequent reaction of this ketone with methanol in the presence of selenium dioxide and PTSA would then furnish the desired this compound. The synthesis of the precursor, 1-phenylundecan-1-one, can be achieved through various established methods, such as the Friedel-Crafts acylation of benzene (B151609) with undecanoyl chloride.
The electrochemical and organoselenium-catalyzed alkoxylation of a terminal alkyne (section 2.1.3.1) also presents a viable route. This would commence with 1-phenylundec-1-yne as the starting material. The electrochemical oxidation in the presence of a selenium catalyst and methanol would then directly afford the target α-keto acetal. The synthesis of 1-phenylundec-1-yne can be accomplished through methods such as the Sonogashira coupling of iodobenzene with 1-undecyne.
Each of these strategies offers a convergent and effective means to assemble the phenyl and undecane moieties into the final this compound structure, leveraging modern synthetic methodologies for the efficient construction of the α-keto acetal core.
Carbon-Carbon Bond Formation Reactions for the Undecane Chain Extension
A crucial step in the synthesis of this compound is the construction of the eleven-carbon undecane chain. This is typically achieved through reactions that form new carbon-carbon bonds, effectively extending a shorter carbon chain.
One highly effective method involves the use of Weinreb amides, specifically N-methoxy-N-methyl-2,2-dimethoxyacetamide. This key reagent can react with a variety of carbon-based nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form α-keto acetals in high yields. nih.govresearchgate.net For the synthesis of the target molecule, a C10 nucleophile, such as decylmagnesium bromide, would be added to the Weinreb amide. This approach is advantageous as the intermediate formed is stable and does not typically undergo over-addition to form a tertiary alcohol, a common side product in reactions with other esters. nih.govresearchgate.net
The general reaction proceeds by the nucleophilic addition of the organometallic reagent to the carbonyl group of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation to the magnesium or lithium ion. Upon acidic workup, this intermediate collapses to form the desired α-keto acetal. This method is noted for its high efficiency and broad applicability to a range of alkyl and aryl nucleophiles. nih.govresearchgate.net
Alternative strategies for carbon chain extension include the alkylation of enolates. vanderbilt.edu An enolate can be generated from a smaller ketone or ester precursor by deprotonation with a strong base, followed by reaction with a suitable alkyl halide to extend the carbon chain. vanderbilt.edu Another approach is the one-carbon chain extension of esters using reagents like dimethylsulfoxonium methylide, which can be particularly useful for building carbon chains incrementally. nih.gov
| Entry | Weinreb Amide | Nucleophile (R-M) | Product (α-Keto Acetal) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | N-methoxy-N-methyl-2,2-dimethoxyacetamide | PhMgBr | 2,2-Dimethoxy-1-phenylethan-1-one | 95 | nih.govresearchgate.net |
| 2 | N-methoxy-N-methyl-2,2-dimethoxyacetamide | n-BuLi | 1,1-Dimethoxyhexan-2-one | 85 | nih.govresearchgate.net |
| 3 | N-methoxy-N-methyl-2,2-dimethoxyacetamide | VinylMgBr | 4,4-Dimethoxybut-3-en-2-one | 81 | nih.govresearchgate.net |
| 4 | N-methoxy-N-methyl-2,2-diethoxyacetamide | p-TolMgBr | 2,2-Diethoxy-1-(p-tolyl)ethan-1-one | 99 | nih.govresearchgate.net |
| 5 | N-methoxy-N-methyl-2,2-dimethoxyacetamide | CH3(CH2)9MgBr (Decylmagnesium bromide) | 1,1-Dimethoxytridecan-2-one | Not Reported | Plausible based on nih.govresearchgate.net |
Introduction of the Phenyl Group via Arylation Reactions
The introduction of the phenyl group is another key transformation in the synthesis of this compound. This can be accomplished at different stages of the synthesis, either by starting with a phenyl-containing precursor or by adding the phenyl group to the undecane chain. Arylation reactions, particularly those catalyzed by transition metals, are powerful tools for this purpose.
Palladium-catalyzed α-arylation of ketones is a prominent method for forming the crucial C(sp²)–C(sp³) bond between the phenyl ring and the carbonyl carbon. rsc.org This reaction typically involves the coupling of an enolate or its equivalent with an aryl halide (e.g., bromobenzene). organic-chemistry.org For a precursor like 1,1-dimethoxyundecan-2-one, a palladium catalyst, a suitable phosphine ligand (such as BrettPhos), and a base are used to couple the ketone with an aryl halide. organic-chemistry.org These reactions can even be performed in aqueous media using specialized surfactants, which enhances the sustainability of the process. rsc.org
Another established approach is the Friedel-Crafts acylation. mdpi.comorganic-chemistry.org In this electrophilic aromatic substitution reaction, benzene can be acylated with a suitable acylating agent, such as 2,2-dimethoxyundecanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This directly attaches the 2,2-dimethoxyundecanoyl group to the phenyl ring to form the target molecule.
| Catalyst/Precatalyst | Ligand | Base | Arylating Agent | Reference |
|---|---|---|---|---|
| Pd(OAc)2 | CataCXium A | Not Specified | Aryl Bromides | organic-chemistry.org |
| Pd2(dba)3 | BrettPhos | Not Specified | Nitroarenes | organic-chemistry.org |
| [Pd(µ-Br)(t-Bu)3P]2 | (t-Bu)3P | KO-t-Bu | Aryl Halides | rsc.org |
| NHC-Pd(II)-Im Complex | N-Heterocyclic Carbene (NHC) | Not Specified | Aryl Chlorides | organic-chemistry.org |
Multi-Component Coupling Approaches in the Synthesis of α-Keto Acetals
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
In the context of acetal synthesis, a versatile three-component reaction has been developed utilizing α-alkenoyl ketene S,S-acetals as four-carbon building blocks. nih.gov This reaction involves the coupling of an α-alkenoyl ketene S,S-acetal, an aldehyde, and an active methylene (B1212753) compound in an acidic medium. nih.gov While this specific methodology leads to the formation of polyfunctionalized cyclohexanones rather than linear α-keto acetals, it exemplifies the power of MCRs in constructing complex structures that contain acetal-like functional groups (in this case, a thioacetal).
The proposed mechanism for this transformation involves a tandem sequence of well-known reactions: a Knoevenagel condensation, followed by an intermolecular Michael addition, and finally an intramolecular Michael addition to close the ring. nih.gov The reaction is highly regio- and diastereoselective, providing complex cyclic structures with good to excellent yields. The ability to vary the substituents on all three components allows for the creation of a diverse library of compounds. nih.gov This approach highlights the potential for developing novel MCRs specifically tailored to the synthesis of linear α-keto acetals by carefully selecting the starting components to favor linear chain formation over cyclization.
| α-Alkenoyl Ketene S,S-Acetal (Substituent) | Aldehyde (Substituent) | Active Methylene Compound | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | 4-Chlorophenyl | Meldrum's acid | 90 | nih.gov |
| Phenyl | 2-Naphthyl | Meldrum's acid | 85 | nih.gov |
| Methyl | 4-Methylphenyl | Meldrum's acid | 82 | nih.gov |
| Phenyl | 4-Methoxyphenyl | Barbituric acid | 84 | nih.gov |
Chemical Reactivity and Transformation Pathways of 2,2 Dimethoxy 1 Phenylundecan 1 One
Reactions Involving the Phenyl Ketone Moiety (C1-C=O)
The phenyl ketone group, consisting of a carbonyl group bonded to a phenyl ring and an alkyl chain, is a site of rich chemical reactivity. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles, and the adjacent α-protons can be removed to form enolates.
The carbonyl carbon of the ketone is electrophilic and readily undergoes addition reactions with various nucleophiles. ncert.nic.in These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. solubilityofthings.comyoutube.com
Key examples of nucleophilic addition reactions include:
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group results in the formation of a tertiary alcohol after acidic workup. For instance, reaction with methylmagnesium bromide would yield 2,2-dimethoxy-1-phenyl-1-methylundecan-1-ol.
Wittig Reaction: This reaction involves a phosphorus ylide to convert the ketone into an alkene. The use of a Wittig reagent, such as methylenetriphenylphosphorane, would replace the carbonyl oxygen with a methylene (B1212753) group, forming 2,2-dimethoxy-1-phenyl-1-undec-1-ene.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. youtube.com This reaction extends the carbon chain and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Reagent | Product Structure (Illustrative) |
|---|---|---|
| Grignard Addition | CH₃MgBr, then H₃O⁺ | 2,2-dimethoxy-1-phenyl-1-methylundecan-1-ol |
| Wittig Reaction | Ph₃P=CH₂ | 2,2-dimethoxy-1-phenyl-1-undec-1-ene |
| Cyanohydrin Formation | KCN, H⁺ | 2,2-dimethoxy-1-hydroxy-1-phenylundecane-1-carbonitrile |
The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a hydride ion (H⁻) that attacks the electrophilic carbonyl carbon.
Reduction: Treatment of 2,2-Dimethoxy-1-phenylundecan-1-one with sodium borohydride in an alcoholic solvent would yield 2,2-dimethoxy-1-phenylundecan-1-ol.
Conversely, the ketone functional group is already in a relatively high oxidation state and is resistant to further oxidation under typical conditions. However, strong oxidizing agents under harsh conditions can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The synthesis of aromatic ketones often involves the oxidation of corresponding secondary alcohols or benzylic C-H bonds. researchgate.net
Table 2: Reduction of the Phenyl Ketone Moiety
| Reagent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol | 2,2-dimethoxy-1-phenylundecan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 2,2-dimethoxy-1-phenylundecan-1-ol |
The carbon atom adjacent to the phenyl ketone (the α-carbon) possesses acidic protons. These protons can be abstracted by a suitable base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and can participate in various reactions to form new carbon-carbon bonds.
Aldol (B89426) Condensation: In the presence of a base like sodium hydroxide, the enolate can react with an aldehyde, such as benzaldehyde, in an aldol condensation reaction. youtube.com This would result in the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of new alkyl groups at the α-position.
**3.2. Transformations of the 2,2-Dimethoxy Ketal Moiety (C2-C(OCH₃)₂)
The 2,2-dimethoxy ketal group serves as a protecting group for a ketone. Ketalization is a common strategy in multi-step synthesis to mask the reactivity of a carbonyl group while transformations are carried out elsewhere in the molecule. scielo.brnih.gov The ketal can be removed or transformed under specific, typically acidic, conditions.
The most common reaction of a ketal is its hydrolysis back to the corresponding carbonyl compound. This reaction is catalyzed by aqueous acid. ncert.nic.in The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol to form a resonance-stabilized oxonium ion. Subsequent attack by water and loss of a proton and a second molecule of methanol regenerates the ketone. ic.ac.ukosti.gov
For this compound, acid-catalyzed hydrolysis would unmask the protected ketone at the C2 position, yielding the corresponding α-diketone, 1-phenylundecane-1,2-dione.
Table 3: Conditions for Acid-Catalyzed Ketal Hydrolysis
| Catalyst | Solvent System | General Conditions |
|---|---|---|
| Hydrochloric Acid (HCl) | Water/THF | Aqueous solution, room temperature |
| Sulfuric Acid (H₂SO₄) | Water/Acetone | Dilute acid, often with a co-solvent |
| p-Toluenesulfonic Acid (p-TsOH) | Acetone/Water | Mildly acidic, allows for equilibrium shift |
Transacetalization is a process where a ketal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new ketal. scielo.br This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed. chemicalbook.com
For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid would replace the two methoxy groups with a cyclic 1,3-dioxolane (B20135) ring. This is a common method for converting an acyclic ketal into a more stable cyclic ketal. organic-chemistry.org Zeolites have also been shown to be effective catalysts for transacetalization reactions under mild conditions. scielo.br
Transformations of the 2,2-Dimethoxy Ketal Moiety (C2-C(OCH3)2)
Alternative Deprotection Strategies
The removal of the dimethyl acetal (B89532) protecting group in this compound to reveal the parent α-diketone, 1-phenylundecane-1,2-dione, is a critical transformation. While traditional methods often rely on harsh acidic hydrolysis, numerous alternative strategies have been developed to achieve this deprotection under milder and more chemoselective conditions. organic-chemistry.orgunt.edu These methods are particularly valuable when other sensitive functional groups are present in the molecule.
Recent advancements have also introduced novel catalytic systems. Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water has been shown to quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde, suggesting its potential applicability for related structures. organic-chemistry.orgresearchgate.net Furthermore, electrochemical methods offer a way to achieve deprotection under neutral conditions, avoiding the use of acid or base catalysts altogether by leveraging the redox capabilities of the molecule. rsc.org
A comparison of various alternative deprotection reagents is presented below, highlighting the diversity of available methods.
Table 1: Alternative Reagents for Dimethyl Acetal Deprotection
| Reagent/System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂, Room Temperature | Mild, inexpensive, non-toxic, chemoselective for ketone acetals. | organic-chemistry.orgresearchgate.net |
| Erbium(III) Triflate (Er(OTf)₃) | Wet Nitromethane, Room Temperature | Very gentle Lewis acid catalyst. | organic-chemistry.orgorganic-chemistry.org |
| Indium(III) Trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone, Room Temperature or Microwave | Neutral conditions, rapid reaction. | organic-chemistry.org |
| Iodine (I₂) | Water/Surfactant, 25-40°C | Neutral conditions, high yields. | organic-chemistry.org |
| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30°C | Catalytic, operates in water under mild heating. | organic-chemistry.orgresearchgate.net |
| Triethylsilane (Et₃SiH) / Pd/C | Methanol, Room Temperature | Mild, neutral, catalytic transfer hydrogenation conditions. | beilstein-journals.org |
| Electrochemical Oxidation | LiClO₄, 1,3,5-trioxane | Neutral conditions, avoids acid/base catalysts. | rsc.org |
Rearrangement Reactions and Isomerizations
The structural framework of this compound and its derivatives allows for several potential rearrangement and isomerization reactions, which can be induced by thermal, acidic, or basic conditions.
Upon deprotection of the dimethoxy acetal, the resulting α-diketone, 1-phenylundecane-1,2-dione, can be readily converted to the corresponding α-hydroxy ketone (or acyloin), 2-hydroxy-1-phenylundecan-1-one or 1-hydroxy-1-phenylundecan-2-one. These α-hydroxy ketones are susceptible to the α-ketol rearrangement (also known as the acyloin rearrangement). wikipedia.orgorganicreactions.org This isomerization involves the 1,2-migration of an alkyl or aryl group and can be catalyzed by acid, base, or heat. organicreactions.orgresearchgate.netresearchgate.net
The rearrangement is a reversible equilibrium, driven towards the more thermodynamically stable of the two possible isomeric α-hydroxy ketones. wikipedia.orgorganicreactions.org For a deprotected derivative of this compound, such as 2-hydroxy-1-phenylundecan-1-one, the rearrangement would involve a competition between the migration of the phenyl group and the nonyl group (C₉H₁₉).
The general mechanism under basic conditions starts with the deprotonation of the hydroxyl group, followed by the 1,2-shift of a substituent. acs.org Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen. wikipedia.org The relative migratory aptitude of different groups plays a crucial role in determining the product distribution, although the ultimate outcome is dictated by the thermodynamic stability of the products. The stability is influenced by factors such as steric hindrance and electronic effects. In many cases, the rearrangement can be highly stereospecific, particularly in cyclic systems. wikipedia.org
Table 2: Key Features of the α-Ketol Rearrangement
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Isomerization of an α-hydroxy ketone or aldehyde. | wikipedia.org |
| Catalysts | Acid (Brønsted or Lewis), base, or heat. | organicreactions.orgcapes.gov.br |
| Driving Force | Formation of the more thermodynamically stable α-hydroxy carbonyl isomer. | organicreactions.orgresearchgate.net |
| Key Step | 1,2-migration of an alkyl or aryl group. | researchgate.net |
| Nature of Reaction | Reversible. | wikipedia.orgorganicreactions.org |
Beyond the α-ketol rearrangement of its deprotected derivatives, the carbon skeleton of this compound could potentially undergo other isomerization reactions. A notable example is the "ketone isomerization" or "carbonyl chain-walking" reaction, which repositions a carbonyl group along an alkyl chain. ed.ac.ukyoutube.com This type of transformation, catalyzed by systems such as rhodium complexes with specific ligands (e.g., Xantphos) or a combination of pyrrolidine (B122466) and elemental sulfur, offers a pathway to access different regioisomers of the ketone. ed.ac.ukorganic-chemistry.org
Applying this to a derivative of the title compound could, in principle, allow for the migration of the carbonyl group from the C-1 position to other locations along the undecane (B72203) chain. Such isomerizations are typically reversible, and the product distribution is governed by the thermodynamic stability of the resulting ketone isomers. ed.ac.uk Factors such as steric hindrance around the carbonyl group can influence the selectivity of these chain-walking processes. ed.ac.ukyoutube.com
Additionally, while less direct, related compounds such as allylic acetals are known to undergo isomerization in the presence of iridium-based catalysts, leading to Claisen rearrangement precursors. nih.gov Although the parent compound lacks the requisite unsaturation for this specific pathway, catalytic systems that activate C-H bonds could potentially induce other unforeseen skeletal rearrangements under specific thermal or catalytic conditions.
Derivatization and Functionalization of the Undecane Chain and Phenyl Ring
The structure of this compound offers two primary sites for further chemical modification: the long aliphatic undecane chain and the terminal phenyl ring.
The functionalization of the undecane chain presents a challenge typical for long-chain alkanes due to the relative inertness of sp³ C-H bonds. princeton.edu However, modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, provide a powerful toolkit for introducing functionality into such unactivated positions. acs.orgyoutube.com These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the installation of a wide array of functional groups along the chain. The selectivity of these reactions (i.e., which C-H bond is functionalized) can often be controlled by directing groups or by the inherent electronic and steric properties of the substrate and catalyst. acs.org For instance, C-H oxidation could introduce hydroxyl or carbonyl groups, while C-H amination could install nitrogen-containing functionalities. youtube.com
The phenyl ring, in contrast, is primed for functionalization via electrophilic aromatic substitution. The reactivity and regioselectivity of this process are dictated by the nature of the substituent already attached to the ring. In this compound, the acyl group (or its acetal equivalent) attached to the benzene (B151609) ring is an electron-withdrawing group. As such, it deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. organicchemistrytutor.comlibretexts.orgncert.nic.in Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation would be expected to yield predominantly the 1-(meta-substituted-phenyl)-2,2-dimethoxyundecan-1-one derivative.
Table 3: Directing Effects of Substituents on the Phenyl Ring
| Substituent Type | Effect on Reactivity | Directing Effect | Example Groups | Reference |
|---|---|---|---|---|
| Activating | Increases rate of substitution | Ortho, Para | -OH, -NH₂, -OR, -Alkyl | organicchemistrytutor.comlumenlearning.com |
| Deactivating (Halogens) | Decreases rate of substitution | Ortho, Para | -F, -Cl, -Br, -I | youtube.com |
| Deactivating | Decreases rate of substitution | Meta | -C(O)R, -NO₂, -SO₃H, -CN | ncert.nic.inlumenlearning.com |
Mechanistic Investigations of Key Synthetic Reactions and Transformations
Reaction Mechanism Studies of Acetal (B89532) Formation
The formation of the 2,2-dimethoxy group in 2,2-Dimethoxy-1-phenylundecan-1-one from its precursor, 1-phenylundecan-1-one, is a classic example of acetal (or more specifically, ketal) formation. libretexts.org This reaction is crucial for protecting the carbonyl group during multi-step syntheses. numberanalytics.com The process is reversible and typically requires an acid catalyst and an excess of alcohol, in this case, methanol (B129727), to drive the equilibrium toward the product. libretexts.org
The mechanism proceeds through several distinct steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst. libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.comlibretexts.org
Nucleophilic Attack by Alcohol : A molecule of methanol, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.orglibretexts.org
Deprotonation to Form a Hemiacetal : A base, typically the solvent or the conjugate base of the acid catalyst, removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate. libretexts.orglibretexts.org
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org
Formation of an Oxonium Ion : The lone pair of electrons on the remaining methoxy (B1213986) group helps to expel the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org
Second Nucleophilic Attack : A second molecule of methanol attacks the electrophilic carbon of the oxonium ion. libretexts.org
Final Deprotonation : A final deprotonation step by a base regenerates the acid catalyst and yields the final product, the 2,2-dimethoxy acetal. libretexts.org
To ensure a high yield of the acetal, the water formed during the reaction is often removed using methods like a Dean-Stark trap or molecular sieves, which shifts the equilibrium to the product side according to Le Chatelier's principle. libretexts.orglibretexts.org
Elucidation of Catalyst Roles and Reaction Intermediates
Catalysts are indispensable in the formation of this compound, as alcohols are weak nucleophiles that react slowly with ketones under neutral conditions. libretexts.org
Role of Acid Catalysts: Traditional Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (TsOH) are commonly employed. numberanalytics.comacs.org Their primary role is to protonate the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack. numberanalytics.comlibretexts.org The effectiveness of the catalyst can influence the reaction rate and the position of the equilibrium. numberanalytics.com
Lewis Acid Catalysis: A variety of Lewis acids have also been developed to catalyze acetal formation, often under milder conditions. acs.org These include metal triflates like cerium(III) trifluoromethanesulfonate (B1224126) and zirconium tetrachloride (ZrCl₄). organic-chemistry.org Transition metal complexes, such as those involving palladium, have also been shown to be effective. organic-chemistry.orgmdpi.com In these cases, the Lewis acid coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, similar to protonation. For instance, a proposed mechanism with a cobaloxime catalyst involves the coordination of the ketone's carbonyl group to the cobalt center, making the carbonyl carbon more electrophilic. mdpi.com
Key Reaction Intermediates: The primary intermediates in the acid-catalyzed acetal formation are the hemiacetal and the resonance-stabilized oxonium ion .
| Intermediate | Structure Description | Role in Mechanism |
| Hemiacetal | Contains both a hydroxyl (-OH) and an alkoxy (-OCH₃) group attached to the same carbon. | Formed after the first nucleophilic attack by methanol. It is a stable, yet transient, species in the reaction sequence. libretexts.org |
| Oxonium Ion | A cation where the oxygen atom bears a positive charge. It is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. | Formed after the protonated hydroxyl group of the hemiacetal leaves as water. It is a highly electrophilic species that is readily attacked by the second molecule of methanol. libretexts.org |
The stability of these intermediates is crucial for the progression of the reaction. The resonance stabilization of the oxonium ion, in particular, facilitates the elimination of the water molecule.
Mechanistic Pathways of Carbon-Carbon Bond Formation in Synthesis
The synthesis of the carbon skeleton of this compound, specifically the 1-phenylundecan-1-one precursor, can be achieved through several C-C bond-forming reactions. The most probable and widely used method for synthesizing aryl ketones is the Friedel-Crafts acylation.
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an acylating agent like undecanoyl chloride or undecanoic anhydride (B1165640), in the presence of a strong Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). byjus.comsigmaaldrich.comwikipedia.org
The mechanism involves the following steps:
Formation of the Acylium Ion : The Lewis acid catalyst reacts with the acyl chloride to form a complex. This complex then cleaves to generate a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance. byjus.comsigmaaldrich.com
Electrophilic Aromatic Substitution : The acylium ion acts as the electrophile and is attacked by the π-electrons of the benzene ring. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org
Restoration of Aromaticity : A weak base, such as AlCl₄⁻, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comwikipedia.org
A key feature of Friedel-Crafts acylation is that the product ketone forms a stable complex with the Lewis acid catalyst. wikipedia.org Therefore, a stoichiometric amount of the catalyst is often required. wikipedia.org The reaction is generally free from the carbocation rearrangements and polyalkylation issues that can plague Friedel-Crafts alkylations. wikipedia.orglibretexts.org
Alternative Pathway: Grignard Reaction An alternative, though less direct, route could involve the reaction of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) with an undecanoyl derivative. For instance, reaction with undecanoyl chloride would also yield 1-phenylundecan-1-one. youtube.com The mechanism involves the nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. youtube.comleah4sci.com This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to give the ketone. youtube.com A second equivalent of the Grignard reagent can then react with the newly formed ketone, so careful control of stoichiometry is needed. youtube.commasterorganicchemistry.com
Detailed Analysis of Deprotection Mechanisms and Subsequent Reactions
The 2,2-dimethoxy acetal group is often used as a protecting group for the ketone functionality. libretexts.org Its removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis, which is the reverse of the acetal formation mechanism. youtube.comchemistrysteps.com
Mechanism of Deprotection: The hydrolysis is carried out in the presence of aqueous acid (e.g., H₂O/H⁺). youtube.comstackexchange.com The presence of a large excess of water drives the equilibrium back towards the ketone and alcohol. chemistrysteps.comstackexchange.com
Protonation : One of the methoxy oxygen atoms is protonated by the acid catalyst, making it a good leaving group (methanol). chemistrysteps.comacs.org
Leaving Group Departure : The other methoxy group's lone pair electrons assist in pushing out the protonated methoxy group, forming a resonance-stabilized oxonium ion. chemistrysteps.com
Nucleophilic Attack by Water : A water molecule from the solvent acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. youtube.comchemistrysteps.com
Deprotonation : A base removes a proton from the newly added water molecule, forming a hemiacetal. youtube.com
Repeat of Sequence : The sequence of protonation, leaving group departure (of the second methoxy group), nucleophilic attack by water, and deprotonation is repeated to yield the final ketone, 1-phenylundecan-1-one, and two molecules of methanol. chemistrysteps.com
A variety of catalysts can be used for this deprotection, including gentle Lewis acids like Er(OTf)₃ and other systems designed for chemoselective cleavage. organic-chemistry.org
Subsequent Reactions of the Deprotected Ketone: Once the ketone is deprotected, it can undergo a wide range of carbonyl reactions. Examples include:
Reduction : The ketone can be reduced to a secondary alcohol (1-phenylundecan-1-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Wittig Reaction : Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.
Enolate Formation : In the presence of a base, the ketone can be deprotonated at the α-carbon (C-2) to form an enolate, which can then act as a nucleophile in various alkylation or aldol-type reactions.
Advanced Spectroscopic and Structural Elucidation Studies of 2,2 Dimethoxy 1 Phenylundecan 1 One and Its Derivatives
Theoretical and Computational Chemistry Studies of 2,2 Dimethoxy 1 Phenylundecan 1 One
Quantum Chemical Calculations for Ground State Geometries and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement (ground state geometry) of a molecule. researchgate.netnih.gov For 2,2-dimethoxy-1-phenylundecan-1-one, these calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy structure.
Methods like B3LYP or PBE, combined with a suitable basis set such as 6-311G(d,p) or def2-TZVP, would be employed to solve approximations of the Schrödinger equation. researchgate.netnih.gov The results would reveal key structural parameters, such as the planarity between the phenyl ring and the carbonyl group, and the orientation of the long undecane (B72203) chain and the two methoxy (B1213986) groups.
Furthermore, these calculations yield critical electronic properties:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is crucial for predicting how the molecule might interact with other chemical species. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net
These fundamental calculations provide the basis for all further computational analysis. weizmann.ac.ilnih.gov
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values can be correlated with experimental spectra to assign specific signals to each hydrogen and carbon atom in this compound. Discrepancies between theoretical and experimental values can often be explained by solvent effects or conformational averaging.
Vibrational Spectroscopy (IR & Raman): Theoretical calculations can also predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific absorption bands to molecular motions, such as the characteristic C=O stretch of the ketone group or the C-O stretches of the methoxy groups.
Below is a hypothetical table structure that would be used to compare experimental and theoretical NMR data for the compound.
Table 1: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| Phenyl-H (ortho) | Data N/A | Data N/A | Data N/A | Data N/A |
| Phenyl-H (meta) | Data N/A | Data N/A | Data N/A | Data N/A |
| Phenyl-H (para) | Data N/A | Data N/A | Data N/A | Data N/A |
| Methoxy (-OCH₃) | Data N/A | Data N/A | Data N/A | Data N/A |
| Alkyl Chain (-CH₂-) | Data N/A | Data N/A | Data N/A | Data N/A |
| Terminal Methyl (-CH₃) | Data N/A | Data N/A | Data N/A | Data N/A |
| Carbonyl (C=O) | Data N/A | Data N/A |
No specific computational or experimental data for this compound is publicly available.
Mechanistic Insights through Transition State Calculations and Reaction Pathway Analysis
Theoretical chemistry provides powerful tools to explore how a molecule is formed or how it reacts. For this compound, this could involve studying its synthesis, which might proceed via the homologation of a simpler aryl ketone or other synthetic routes. nih.govresearchgate.net
Transition State (TS) Calculations: To study a reaction mechanism, chemists locate the transition state—the highest energy point along the reaction coordinate. Methods like QST2 (Quadratic Synchronous Transit) or Berny optimization can be used to find the TS geometry. The energy of this state relative to the reactants gives the activation energy, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the reaction pathway from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired chemical species and provides a detailed picture of the bond-making and bond-breaking processes. researchgate.net
These studies are crucial for optimizing reaction conditions and understanding potential side reactions. For instance, the photochemistry of the related compound 2,2-dimethoxy-2-phenylacetophenone (B1663997) has been shown to involve complex fragmentation pathways, which could be elucidated for the title compound using these methods. rsc.org
Conformational Analysis and Energy Minimization Studies
Due to the flexible, long undecane chain and rotatable bonds (e.g., phenyl-carbonyl, C-O), this compound can exist in numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.org
The process typically involves:
Potential Energy Surface (PES) Scan: Key dihedral angles are systematically rotated to map the potential energy landscape. researchgate.netufms.br For this molecule, rotations around the C(O)-C(alkyl) bond and the phenyl-C(O) bond would be particularly important.
Identification of Minima: The low-energy regions on the PES correspond to stable conformers. These structures are then fully optimized to find the exact energy minima.
Boltzmann Distribution: The relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution, which relates their energy differences to their statistical likelihood.
This analysis helps determine the most likely shape of the molecule in different environments, which influences its physical properties and reactivity. Studies on similar molecules like acetophenones and other chalcones have shown that even subtle changes in substituents can significantly alter conformational preferences. ufms.brresearchgate.net
Molecular Docking and Dynamics Simulations
While often used to predict biological activity, molecular docking and dynamics can also explore non-biological chemical interactions.
Molecular Docking: This technique could be used to predict how this compound might bind to a surface or within a host molecule (e.g., a cyclodextrin (B1172386) or a zeolite). The method computationally "docks" the molecule into a binding site and scores the different poses based on factors like electrostatic and van der Waals interactions.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. For this compound, an MD simulation could be used to study its behavior in a solvent, showing how it moves, flexes, and interacts with surrounding solvent molecules. This provides insight into solvation properties and the dynamic nature of its conformations. It could also be used to model its interaction with lipid membranes or other complex chemical environments.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2-dimethoxy-2-phenylacetophenone |
| Acetophenone |
| 1,2-dimethoxybenzene |
| 1,3-dimethoxybenzene |
| 3,4-dimethoxybenzene |
| 4,5-dimethoxybenzene |
| 5,6-Dimethoxy-1-indanone |
Synthetic Applications of 2,2 Dimethoxy 1 Phenylundecan 1 One As a Building Block or Intermediate
A Protected Synthon for 1,2-Diketones in Organic Synthesis
At its core, 2,2-Dimethoxy-1-phenylundecan-1-one serves as a protected form of 1-phenyl-1,2-undecanedione. The dimethoxy acetal (B89532) functionality at the C2 position effectively masks one of the carbonyl groups, preventing its participation in reactions while allowing for selective chemistry to occur at the C1 ketone. This temporary deactivation is a cornerstone of protecting group strategy in organic synthesis, enabling chemists to unveil the reactive 1,2-dicarbonyl moiety at a desired stage of a synthetic sequence. redalyc.org The stability of the dimethyl acetal allows for a range of transformations to be performed on other parts of the molecule without affecting the protected ketone. redalyc.org
The selective deprotection of the acetal can be achieved under acidic conditions, regenerating the 1,2-diketone. This latent functionality makes this compound a valuable precursor for the synthesis of heterocyclic compounds and other structures that rely on the reactivity of adjacent carbonyl groups.
Crafting Complexity: Utilization in the Preparation of Advanced Molecular Architectures
The synthesis of complex molecules often requires the careful orchestration of bond-forming events. sigmaaldrich.com The structure of this compound, with its combination of a reactive ketone and a long alkyl chain, provides a scaffold for building elaborate molecular frameworks. The phenyl group and the undecyl chain offer sites for further functionalization, allowing for the introduction of diverse substituents and the extension of the carbon skeleton.
While specific examples detailing the use of this compound in the synthesis of complex architectures are not extensively documented in publicly available literature, the strategic value of related long-chain ketones is well-established. These compounds can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, at the C1 position, thereby enabling the construction of larger and more intricate molecules.
A Potential Precursor for Chiral Auxiliaries and Stereoselective Synthesis
Chiral auxiliaries are indispensable tools in asymmetric synthesis, allowing for the control of stereochemistry during a reaction. wikipedia.orgslideshare.net These molecules, which are temporarily incorporated into a substrate, guide the formation of a specific stereoisomer. wikipedia.orgslideshare.net While there is no direct evidence in the reviewed literature of this compound being converted into a chiral auxiliary, its structural features suggest such a potential application.
The 1-phenyl-1,2-dione core, which can be unmasked from the dimethoxy acetal, is a prochiral motif. Enantioselective reduction of one of the carbonyl groups could lead to the formation of a chiral α-hydroxy ketone. This chiral unit, in turn, could be elaborated into a chiral auxiliary. For instance, the hydroxyl and the remaining carbonyl group could be used to attach the auxiliary to a prochiral substrate, influencing the stereochemical outcome of subsequent reactions. The long undecyl chain could also play a role in directing the stereoselectivity by creating a specific steric environment. The enantioselective hydrogenation of similar 1,2-diones, such as 1-phenyl-1,2-propanedione, has been studied and shown to produce chiral α-hydroxy ketones, which are valuable intermediates in the synthesis of pharmaceuticals.
A Stepping Stone in the Total Synthesis of Natural Products
The total synthesis of natural products is a driving force for the development of new synthetic methodologies. Diarylundecanoids and other undecanone derivatives are classes of natural products that have been the focus of synthetic efforts. Although no published total synthesis explicitly reports the use of this compound as an intermediate, the structural similarity of this compound to key fragments of these natural products is noteworthy.
For example, the synthesis of certain diarylundecanoids involves the coupling of two aromatic rings to an eleven-carbon chain. A molecule like this compound could, in principle, serve as a precursor to one of the aryl-undecanone fragments. The existing phenyl group could be one of the aryl moieties, and the protected ketone could be strategically revealed for further transformations or coupling reactions.
Applications in the Synthesis of Advanced Organic Materials
The unique combination of an aromatic ring, a long aliphatic chain, and a masked dicarbonyl functionality in this compound suggests its potential as a building block for advanced organic materials. The long undecyl chain can impart solubility and influence the self-assembly properties of larger molecules, which is a critical aspect in the design of materials such as liquid crystals or polymers.
The phenyl group can be functionalized to tune the electronic properties of the molecule, and the latent 1,2-diketone can be used to form heterocyclic units that are often found in organic electronic materials. While direct applications of this specific compound in materials science are not prominent in the literature, the synthesis of functionalized polymers and other organic materials often relies on versatile building blocks with multiple points for modification, a role for which this compound is structurally well-suited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
